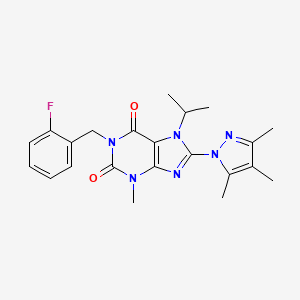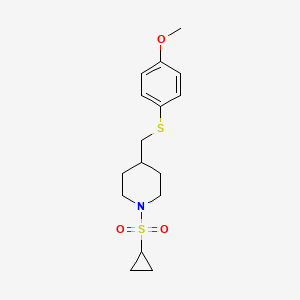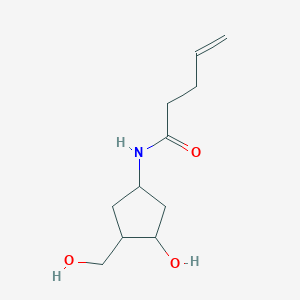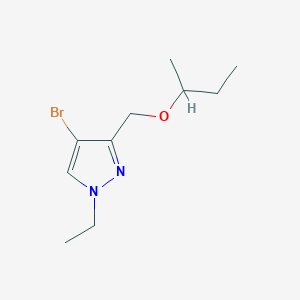
1-(2-fluorobenzyl)-7-isopropyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-fluorobenzyl)-7-isopropyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25FN6O2 and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorobenzyl)-7-isopropyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-7-isopropyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to the query have been synthesized and evaluated for their biological activity, focusing on interactions with specific receptors and enzymes. For example, derivatives of purine and pyrazole have been synthesized to explore their potential as antidepressant agents by evaluating serotonin receptor affinity and phosphodiesterase inhibitor activity. Such studies contribute to the development of new therapeutic agents targeting neurological disorders (Zagórska et al., 2016).
Multitarget Drugs for Neurodegenerative Diseases
Research into benzyl-substituted tetrahydropyrazino purinediones has identified compounds with multitarget activity, potentially useful in treating neurodegenerative diseases. These compounds have been found to act as dual or triple-target-directed ligands, offering a combination of adenosine receptor antagonism and monoamine oxidase inhibition, which is advantageous over single-target therapies (Brunschweiger et al., 2014).
Phosphodiesterase Inhibition
Another research avenue involves the characterization of selective inhibitors of phosphodiesterases, which play a significant role in neurodegenerative diseases like Alzheimer's. The identification and in vitro characterization of potent phosphodiesterase inhibitors open up new possibilities for the treatment of cognitive disorders (Wunder et al., 2005).
Urease Inhibition
The synthesis and characterization of compounds for their in vitro urease inhibition activity highlight potential applications in treating diseases caused by urease-producing bacteria. This line of research can lead to the development of new antibacterial agents (Rauf et al., 2010).
Molecular Mechanisms of Light-Induced Reactions
Investigations into light-induced tetrazole-quinone 1,3-dipole cycloadditions and their mechanisms can inform the synthesis of novel compounds with potential pharmacological applications. Understanding the microscopic mechanisms of such reactions aids in designing efficient synthetic pathways for therapeutic agents (He et al., 2021).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-methyl-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-12(2)28-18-19(24-21(28)29-15(5)13(3)14(4)25-29)26(6)22(31)27(20(18)30)11-16-9-7-8-10-17(16)23/h7-10,12H,11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPGMPVMLMNHHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-7-isopropyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(dimethylcarbamoylamino)ethyl]-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2366214.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B2366218.png)

![(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2366223.png)

![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)
![1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2366227.png)




